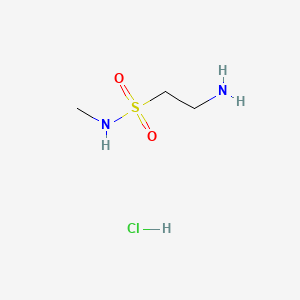

2-amino-N-methylethanesulfonamide hydrochloride

Description

Properties

IUPAC Name |

2-amino-N-methylethanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2O2S.ClH/c1-5-8(6,7)3-2-4;/h5H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMDTYQHPAJZVOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223757-01-5 | |

| Record name | 2-amino-N-methylethane-1-sulfonamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-amino-N-methylethanesulfonamide Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern drug discovery is characterized by the pursuit of novel molecular scaffolds that offer improved pharmacological profiles. Within this context, derivatives of endogenous compounds present a compelling avenue for exploration. Taurine, a ubiquitous sulfur-containing amino acid, and its analogs have garnered significant attention for their diverse physiological roles. This technical guide focuses on a specific derivative, 2-amino-N-methylethanesulfonamide hydrochloride, a molecule poised at the intersection of taurine biology and medicinal chemistry. As a Senior Application Scientist, the following guide is structured to provide not just a compilation of data, but a cohesive narrative that elucidates the scientific rationale behind the study and application of this compound. We will delve into its fundamental chemical properties, explore plausible synthetic strategies, and discuss its potential as a valuable building block in the development of new therapeutic agents.

Molecular Overview and Physicochemical Properties

This compound is the hydrochloride salt of an N-methylated derivative of ethanesulfonamide, which itself can be considered an analog of taurine where the sulfonic acid is replaced by a sulfonamide group. The introduction of the N-methyl group and the hydrochloride salt form significantly influences its physicochemical properties compared to its parent compounds.

Chemical Structure and Identification

-

Chemical Name: this compound

-

CAS Number: 223757-01-5[1]

-

Molecular Formula: C₃H₁₁ClN₂O₂S[1]

-

Molecular Weight: 174.65 g/mol [1]

Physicochemical Data

A comprehensive understanding of the physicochemical properties of a compound is paramount for its application in drug development, influencing factors such as solubility, permeability, and ultimately, bioavailability. While experimental data for this compound is not extensively available in the public domain, we can infer and predict certain characteristics based on its structure and data from related compounds.

| Property | Predicted/Estimated Value | Source/Rationale |

| pKa (Sulfonamide N-H) | 8.5 - 10.5 | The pKa of sulfonamide N-H protons can vary, with values for some drug molecules falling in this range.[2][3][4][5][6] |

| pKa (Amine -NH₃⁺) | ~9-10 | Typical for primary alkylammonium ions. |

| logP (Octanol/Water) | -1.0 to 0.0 | N-methylation increases lipophilicity compared to the primary amine. The calculated XLogP3 is 0.66630.[7] Taurine itself has a very low logP of -1.17.[8] |

| Solubility | High in aqueous solutions | As a hydrochloride salt of a small molecule with multiple polar functional groups, high water solubility is expected. |

| Predicted Boiling Point | 252.1°C at 760 mmHg | Prediction from chemical property databases.[7] |

| Predicted Density | 1.238 g/cm³ | Prediction from chemical property databases.[7] |

| Predicted Refractive Index | 1.485 | Prediction from chemical property databases.[7] |

Causality Behind Property Predictions:

The presence of the protonated primary amine (as the hydrochloride salt) and the polar sulfonamide group are the primary drivers for the predicted high aqueous solubility. The N-methyl group, while slightly increasing lipophilicity, is not expected to drastically reduce water solubility. The pKa of the sulfonamide nitrogen is of particular interest, as its acidity is influenced by the electron-withdrawing nature of the sulfonyl group. This parameter is crucial for understanding its ionization state at physiological pH and its potential for hydrogen bonding interactions with biological targets.

Synthesis and Manufacturing Considerations

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the sulfonamide bond, leading back to a protected aminoethyl precursor and a methylsulfamoyl chloride, or a similar strategy involving the formation of the sulfonamide followed by deprotection and salt formation.

Caption: Retrosynthetic analysis of 2-amino-N-methylethanesulfonamide HCl.

Plausible Synthetic Protocol

The following protocol is a proposed, logical synthesis based on established chemical principles. It is designed to be a self-validating system, with clear steps and purification methods.

Step 1: Protection of 2-Aminoethanol

-

To a solution of 2-aminoethanol in a suitable solvent such as dichloromethane, add a solution of di-tert-butyl dicarbonate (Boc₂O) at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the resulting N-Boc-2-aminoethanol is purified by column chromatography.

Causality: The Boc protecting group is chosen for its stability under the conditions of the subsequent sulfonylation step and its ease of removal under acidic conditions.

Step 2: Conversion of the Hydroxyl Group to a Leaving Group

-

Dissolve the N-Boc-2-aminoethanol in dichloromethane and cool to 0 °C.

-

Add a base, such as triethylamine, followed by the dropwise addition of methanesulfonyl chloride.

-

Stir the reaction at 0 °C for a few hours and then at room temperature until completion (monitored by TLC).

-

The resulting mesylate is then worked up and purified.

Causality: The hydroxyl group is a poor leaving group. Its conversion to a mesylate provides an excellent leaving group for the subsequent nucleophilic substitution with methylamine.

Step 3: Nucleophilic Substitution with Methylamine

-

The purified N-Boc-2-(methylsulfonyloxy)ethan-1-amine is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

-

An excess of methylamine (as a solution in a solvent like THF or as a gas bubbled through the solution) is added.

-

The reaction is heated to facilitate the substitution.

-

After completion, the product, N-Boc-N'-methylethane-1,2-diamine, is isolated and purified.

Step 4: Sulfonylation

-

The N-Boc-N'-methylethane-1,2-diamine is dissolved in a suitable solvent, such as dichloromethane, along with a base (e.g., triethylamine or pyridine).

-

The solution is cooled to 0 °C, and methanesulfonyl chloride is added dropwise.

-

The reaction is stirred at 0 °C and then allowed to warm to room temperature.

-

The product, tert-butyl (2-(N-methylmethylsulfonamido)ethyl)carbamate, is isolated and purified.

Causality: This step constructs the key sulfonamide linkage. The use of a non-nucleophilic base is crucial to prevent side reactions with the sulfonyl chloride.

Step 5: Deprotection and Salt Formation

-

The purified Boc-protected intermediate is dissolved in a suitable solvent, such as methanol or dioxane.

-

A solution of hydrochloric acid (e.g., 4M in dioxane or concentrated HCl in methanol) is added.

-

The reaction is stirred at room temperature until the deprotection is complete (monitored by the disappearance of the starting material by TLC).

-

The solvent is removed under reduced pressure, and the resulting solid, this compound, can be purified by recrystallization.

Causality: The acidic conditions efficiently cleave the Boc protecting group to reveal the primary amine, which is then protonated by the excess HCl to form the final hydrochloride salt.

Caption: Proposed synthetic workflow for 2-amino-N-methylethanesulfonamide HCl.

Spectroscopic and Analytical Characterization

For any novel compound intended for research or drug development, unambiguous structural confirmation and purity assessment are non-negotiable. This is primarily achieved through a combination of spectroscopic techniques. While experimental spectra for this compound are not widely published, this section outlines the expected spectral characteristics and provides a framework for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments. The protons of the ethyl bridge will likely appear as two triplets. The N-methyl group will be a singlet, and the protons of the primary amine will also be a singlet, which may be broad and its chemical shift dependent on concentration and solvent. The sulfonamide N-H proton may also be observable as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show three distinct signals corresponding to the two carbons of the ethyl backbone and the N-methyl carbon. The chemical shifts will be influenced by the neighboring heteroatoms.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For this compound, the following characteristic absorption bands are expected:

| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |

| N-H Stretch (Amine) | 3300-3500 (broad) | Characteristic of primary amine stretching vibrations. |

| N-H Stretch (Sulfonamide) | ~3250 | The N-H stretch of the sulfonamide group. |

| C-H Stretch | 2850-3000 | Aliphatic C-H stretching vibrations. |

| S=O Stretch (asymmetric) | 1320-1350 | Strong absorption characteristic of the sulfonyl group.[9] |

| S=O Stretch (symmetric) | 1140-1160 | Strong absorption characteristic of the sulfonyl group.[9] |

| S-N Stretch | 900-930 | Stretching vibration of the sulfur-nitrogen bond.[9] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be expected as the base peak. Fragmentation of sulfonamides in the gas phase can be complex, but common fragmentation pathways include the loss of SO₂.[10]

Reactivity and Stability

The chemical reactivity and stability of this compound are crucial considerations for its handling, storage, and formulation.

-

Acidity of the Sulfonamide N-H: The proton on the sulfonamide nitrogen is acidic and can be deprotonated by a strong base. This allows for further reactions at this position.

-

Nucleophilicity of the Primary Amine: The primary amine is nucleophilic and can participate in a variety of reactions, such as acylation and alkylation.

-

Stability: As a hydrochloride salt, the compound is expected to be a stable, crystalline solid. The N-methylation of sulfonamides can, in some cases, increase their stability towards hydrolysis, particularly in acidic conditions. However, prolonged exposure to strong acids or bases at elevated temperatures could lead to degradation. The stability of the compound in various solvents and pH conditions should be experimentally determined for any specific application.

Pharmacological Considerations and Potential Applications

The structural similarity of this compound to taurine and other taurine derivatives suggests that it may possess interesting biological activities.

Relationship to Taurine and N-Methyltaurine

Taurine exhibits a wide range of physiological effects, including roles in neuromodulation, osmoregulation, and antioxidant defense.[11][12][13] N-methyltaurine, a naturally occurring derivative, has been shown to have good oral bioavailability and distributes to various tissues, including skeletal muscle, where it can exert protective effects.[11][12] The N-methylation of taurine can influence its interaction with transporters and receptors.

Potential as a Pharmacological Agent or Building Block

Given the diverse biological activities of taurine and its analogs, this compound could be investigated for a variety of therapeutic applications. Its potential roles could include:

-

Neuromodulatory Effects: Investigating its activity at GABA and glycine receptors, similar to taurine.

-

Cardioprotective and Metabolic Effects: Exploring its potential to influence cardiovascular and metabolic parameters.

Furthermore, this compound can serve as a valuable building block in medicinal chemistry . The primary amine and the sulfonamide nitrogen provide two points for further chemical modification, allowing for the synthesis of a library of more complex molecules for drug discovery programs. The sulfonamide moiety is a well-established pharmacophore found in a wide range of approved drugs.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound.

-

Hazard Identification: Based on available safety data sheets for similar compounds, it may be classified as harmful if swallowed and may cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion and Future Directions

This compound represents a fascinating and underexplored molecule with significant potential for researchers in the fields of medicinal chemistry and pharmacology. Its structural relationship to taurine, combined with the presence of a versatile sulfonamide moiety, makes it a compelling candidate for both direct pharmacological investigation and as a scaffold for the synthesis of novel drug candidates.

Future research should focus on several key areas:

-

Development and publication of a robust, scalable synthesis: This would greatly facilitate its accessibility to the research community.

-

Comprehensive spectroscopic and physicochemical characterization: The generation of a complete and publicly available dataset is essential for its widespread adoption.

-

In-depth pharmacological profiling: A thorough investigation of its biological activities, including its mechanism of action, is warranted.

-

Exploration of its utility as a medicinal chemistry building block: The synthesis and screening of libraries of compounds derived from this scaffold could lead to the discovery of new therapeutic agents.

This in-depth technical guide has aimed to provide a comprehensive overview of the current knowledge and future potential of this compound. It is hoped that this will serve as a valuable resource for scientists and researchers, stimulating further investigation into this promising compound.

References

- Uno, T., & Machida, M. (Year). Infrared Spectra of Sulfonamide Derivatives. I.

- Perreault, H., & Ramaley, L. (Year). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed.

- Kokotou, M. G., & Constantinou-Kokotou, V. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Ingenta Connect.

- (Year). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion...

- (Year). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. Oxford Academic.

- (Year). FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper...

- (Year). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry.

- (Year). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent.

- Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed).

- (Year). Figure 2. Representative mass spectra of selected sulfonamides without...

- Ida, S., et al. (2020).

- (Year). The use of taurine analogues to investigate taurine functions and their potential therapeutic applications.

- (Year). 2-Amino-N,N-dimethylethanesulfonamide hydrochloride AldrichCPR. Sigma-Aldrich.

- (Year).

- (2005).

- Carpéné, C., et al. (Year).

- (2007). Complete Assignment of 1H and 13C NMR Spectra of Some Alpha-Arylthio and Alpha-Arylsulfonyl Substituted N-methoxy-N-methyl Propionamides. PubMed.

- (Year). 94987-87-8, 2-AMINO-N-METHYLETHANESULFONAMIDE Formula. ECHEMI.

- (Year). This compound (cas 223757-01-5) SDS/MSDS download. Guidechem.

- (Year). The pK a values of the sulfonamides studied.

- (2020).

- (Year). The pK a values of the sulfonamides investigated.

- (Year). Products. 2a biotech.

- (2011).

- (2019).

- (Year). pK Values Reported of Sulfonamides in Water.

- (Year).

- (Year). Compound: TAURINE (CHEMBL239243). ChEMBL - EMBL-EBI.

- (Year). N-Methyl-p-toluenesulfonamide(640-61-9) 1H NMR spectrum. ChemicalBook.

- (Year). N-methyl-p-toluenesulfonamide - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- (Year). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central.

- (Year). 6 Synthesis of N-Alkyl Amino Acids. Monash University.

- (Year). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science (RSC Publishing).

- (Year). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001129).

- Mao, L., et al. (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Organic Chemistry Portal.

- (Year). N-(2-amino-2-methylpropyl)methanesulfonamide hydrochloride. PubChemLite.

- (Year). benzenesulfonamide, 4-methyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]- - Optional[1H NMR] - Spectrum. SpectraBase.

- (Year).

- (Year). 223757-01-5|this compound|BLD Pharm. BLD Pharm.

- (Year). Methanesulfonamide(3144-09-0) 1H NMR spectrum. ChemicalBook.

- (Year). This compound, 95% Purity, C3H11ClN2O2S, 1 gram. Oakwood Chemical.

- (Year). 2-amino-2-methyl-N-[(2R)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]. PubChem.

- (2010).

- (2013).

- Gupta, R. C., et al. (Year). Taurine analogues: A new class of therapeutics.

- (2022). Role of Taurine and its Analogs Against Various Disorders and its Beneficial Effects: A Review Article. Acta Scientific.

- (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. NIH.

- Jakaria, M., et al. (2019). Taurine and its analogs in neurological disorders: Focus on therapeutic potential and molecular mechanisms. PubMed Central. and its analogs in neurological disorders: Focus on therapeutic potential and molecular mechanisms. PubMed Central.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. echemi.com [echemi.com]

- 8. Compound: TAURINE (CHEMBL239243) - ChEMBL [ebi.ac.uk]

- 9. rsc.org [rsc.org]

- 10. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vivo and In Vitro Study of N-Methyltaurine on Pharmacokinetics and Antimuscle Atrophic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Taurine and its analogs in neurological disorders: Focus on therapeutic potential and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 2-amino-N-methylethanesulfonamide hydrochloride

Abstract

2-amino-N-methylethanesulfonamide hydrochloride is a sulfonamide compound with potential applications in pharmaceutical and biochemical research.[1] While direct experimental evidence elucidating its specific mechanism of action is not extensively documented in publicly available literature, its structural analogy to the endogenous neuromodulator taurine and its derivative N-methyltaurine provides a strong foundation for a hypothesized pharmacological profile. This technical guide synthesizes the available information on structurally related compounds to propose a putative mechanism of action for this compound, focusing on its potential interactions with taurine and GABAergic systems. Furthermore, this guide will explore its role as a synthetic intermediate in the development of other bioactive sulfonamides and outline experimental protocols to validate the proposed mechanisms.

Introduction: Unveiling a Potential Neuromodulator

This compound (CAS: 223757-01-5) is a versatile chemical entity utilized as a building block in the synthesis of more complex molecules, particularly in the realm of sulfonamide-based drug discovery.[1][2] Its utility is noted in the development of therapeutics for neurological disorders and as a tool for studying enzyme inhibition and protein interactions.[1] The core of its potential biological activity is hypothesized to stem from its structural resemblance to N-methyltaurine and, by extension, taurine, one of the most abundant free amino acids in the mammalian central nervous system.[3][4] This guide will deconstruct the probable mechanistic pathways through which this compound may exert its effects.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C3H11ClN2O2S | [5] |

| Molecular Weight | 174.65 g/mol | [5] |

| CAS Number | 223757-01-5 | [5] |

| Synonyms | N-(2-Aminoethyl)Methanesulfonamide Hydrochloride, 2-amino-N-methylethane-1-sulfonamide hydrochloride | [6] |

A Hypothesized Mechanism of Action: A Taurine Analogue

The primary hypothesis for the mechanism of action of this compound is its function as a structural and functional analogue of taurine and N-methyltaurine. This suggests potential interactions with receptors and transporters that recognize these endogenous molecules.

Interaction with the Taurinergic System

Taurine exerts its effects through various mechanisms, including direct receptor binding and modulation of other neurotransmitter systems.[4]

-

Putative Taurine Receptor Agonism/Antagonism: A specific taurine receptor has been identified in the mammalian brain, exhibiting high-affinity binding for taurine (Kd of 92 nM).[1][5] It is plausible that this compound, due to its structural similarity, could bind to this receptor, acting as either an agonist, mimicking the effects of taurine, or an antagonist, blocking its action.

-

Modulation of Inhibitory Neurotransmission: Taurine is recognized as an inhibitory neuromodulator.[4] It has been shown to potentiate GABA-A receptors and also interact with glycine receptors.[4][6][7] Therefore, this compound may similarly enhance inhibitory neurotransmission, a mechanism relevant to its potential application in neurological disorders characterized by excitotoxicity.

Engagement with the GABAergic System

The structural similarities to taurine suggest a likely interaction with the GABAergic system, a major inhibitory network in the brain.

-

GABA-A Receptor Modulation: Taurine can act on a subclass of GABA-A receptors, competitively inhibiting the binding of the agonist muscimol.[7] It is hypothesized that this compound could also bind to GABA-A receptors, potentially at an allosteric site, to modulate chloride ion influx and neuronal hyperpolarization.

Figure 1: A diagram illustrating the hypothesized mechanism of action of this compound as a taurine analogue, targeting key inhibitory neurotransmitter receptors and leading to downstream cellular effects such as neuronal inhibition and cytoprotection.

Cellular Protective Effects

Taurine and N-methyltaurine have demonstrated cytoprotective properties, particularly in the context of muscle atrophy, by mitigating oxidative stress and apoptosis.[3][8][9][10] Given its structural similarity, this compound could potentially exert similar protective effects in neuronal and other cell types. This is consistent with its noted application in research for neurological disorders where neuronal cell death is a key pathological feature.[1]

Role as a Synthetic Intermediate: A Gateway to Diverse Mechanisms

It is crucial to recognize that this compound is often employed as a precursor in the synthesis of more complex sulfonamide-containing molecules.[11][12][13][14] The final products of these syntheses can have vastly different mechanisms of action, which are determined by the overall structure of the molecule, not just the initial sulfonamide building block. For instance, some sulfonamides are designed as potent and selective enzyme inhibitors, such as carbonic anhydrase inhibitors, which are structurally distinct from antibacterial sulfa drugs that inhibit folate synthesis.[15][16]

Figure 2: A simplified workflow illustrating the use of this compound as a synthetic intermediate to generate novel bioactive sulfonamides with a wide range of potential mechanisms of action.

Experimental Protocols for Mechanism Validation

To transition from a hypothesized to a confirmed mechanism of action, a series of well-defined experiments are necessary. The following protocols provide a framework for investigating the biological activity of this compound.

Radioligand Binding Assays

Objective: To determine if this compound directly binds to taurine, GABA-A, or glycine receptors.

Methodology:

-

Membrane Preparation: Isolate synaptic membranes from rodent brain tissue (e.g., cortex, hippocampus).

-

Incubation: Incubate the membrane preparations with a specific radiolabeled ligand (e.g., [³H]-taurine, [³H]-muscimol for GABA-A sites, or [³H]-strychnine for glycine receptors) in the presence of varying concentrations of this compound.

-

Separation: Separate bound from free radioligand by rapid filtration.

-

Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) and subsequently calculate the Ki (inhibition constant).

Electrophysiological Studies

Objective: To assess the functional effects of this compound on neuronal activity, specifically its ability to modulate inhibitory currents.

Methodology:

-

Cell Culture or Brain Slices: Use primary neuronal cultures or acute brain slices.

-

Patch-Clamp Recording: Perform whole-cell patch-clamp recordings from individual neurons.

-

Drug Application: Apply known concentrations of this compound to the bath solution.

-

Current Measurement: Measure changes in postsynaptic currents evoked by the application of GABA or glycine, or spontaneous inhibitory postsynaptic currents (IPSCs).

-

Data Analysis: Analyze changes in current amplitude, frequency, and decay kinetics to determine if the compound enhances or inhibits receptor function.

In Vitro Cell Viability and Oxidative Stress Assays

Objective: To evaluate the potential cytoprotective effects of this compound.

Methodology:

-

Cell Culture: Use a relevant cell line (e.g., neuronal cell line like SH-SY5Y or muscle cell line like C2C12).

-

Induction of Stress: Treat cells with an agent that induces oxidative stress or apoptosis (e.g., hydrogen peroxide, dexamethasone).

-

Co-treatment: Co-treat a subset of cells with the stress-inducing agent and varying concentrations of this compound.

-

Viability Assessment: Measure cell viability using assays such as MTT or LDH release.

-

Oxidative Stress Measurement: Quantify markers of oxidative stress, such as reactive oxygen species (ROS) production using fluorescent probes (e.g., DCFDA).

-

Apoptosis Assays: Assess apoptosis using techniques like TUNEL staining or caspase activity assays.

Conclusion and Future Directions

While the definitive mechanism of action for this compound remains to be experimentally elucidated, its structural relationship to taurine and N-methyltaurine provides a compelling basis for a hypothesized role as a modulator of inhibitory neurotransmission and a potential cytoprotective agent. Its established use as a synthetic intermediate underscores the versatility of the sulfonamide scaffold in medicinal chemistry. The experimental protocols outlined in this guide offer a clear path forward for researchers to rigorously test these hypotheses and uncover the full therapeutic potential of this compound and its derivatives. Future research should focus on in vivo studies to correlate these potential mechanisms with physiological and behavioral outcomes in animal models of neurological disorders.

References

-

Chem-Impex. N-(2-Aminoethyl)Methanesulfonamide Hydrochloride. [Link]

-

Tashiro, T., et al. (2020). In Vivo and In Vitro Study of N-Methyltaurine on Pharmacokinetics and Antimuscle Atrophic Effects in Mice. ACS Omega, 5(19), 11241–11246. [Link]

-

Wikipedia. N-Methyltaurine. [Link]

-

Tashiro, T., et al. (2020). In Vivo and In Vitro Study of N-Methyltaurine on Pharmacokinetics and Antimuscle Atrophic Effects in Mice. ACS Omega. [Link]

-

Kontro, P., & Oja, S. S. (1990). Pharmacology of taurine. Acta Universitatis Ouluensis. Series A, Scientiae rerum naturalium, (215), 13-21. [Link]

-

Bureau, M. H., & Olsen, R. W. (1991). Taurine acts on a subclass of GABAA receptors in mammalian brain in vitro. European journal of pharmacology, 207(1), 9–16. [Link]

-

Das, P., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1262, 133027. [Link]

-

Tashiro, T., et al. (2020). In Vivo and In Vitro Study of N-Methyltaurine on Pharmacokinetics and Antimuscle Atrophic Effects in Mice. Scilit. [Link]

-

The Chemical Properties and Industrial Uses of N-Methyltaurine. [Link]

-

Mondal, S., & Malakar, C. C. (2020). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. Tetrahedron, 76(48), 131610. [Link]

-

Tashiro, T., et al. (2020). In Vivo and In Vitro Study of N-Methyltaurine on Pharmacokinetics and Antimuscle Atrophic Effects in Mice. PubMed. [Link]

-

Smith, A. M. (2012). The Synthesis of Functionalised Sulfonamides. UCL Discovery. [Link]

-

Edwards, J. T., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic letters, 22(23), 9226–9230. [Link]

-

Angeli, A., et al. (2014). Synthesis of a new series of N4-substituted 4-(2-aminoethyl)benzenesulfonamides and their inhibitory effect on human carbonic anhydrase cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. Bioorganic & medicinal chemistry, 22(1), 317-323. [Link]

-

Jones, S., et al. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society, 144(26), 11629–11635. [Link]

-

Scicchitano, B. M., & Sica, G. (2018). The Beneficial Effects of Taurine to Counteract Sarcopenia. Current protein & peptide science, 19(7), 673–680. [Link]

-

Giamogante, F., et al. (2014). Taurine rescues cisplatin-induced muscle atrophy in vitro: a morphological study. Oxidative medicine and cellular longevity, 2014, 840951. [Link]/)

Sources

- 1. Taurine receptor: kinetic analysis and pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vivo and In Vitro Study of N-Methyltaurine on Pharmacokinetics and Antimuscle Atrophic Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vivo and In Vitro Study of N-Methyltaurine on Pharmacokinetics and Antimuscle Atrophic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacology of taurine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Taurine receptor: kinetic analysis and pharmacological studies. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Taurine acts on a subclass of GABAA receptors in mammalian brain in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The Beneficial Effects of Taurine to Counteract Sarcopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Taurine rescues cisplatin-induced muscle atrophy in vitro: a morphological study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 13. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Modular Two-Step Route to Sulfondiimidamides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-amino-N-methylethanesulfonamide Hydrochloride: Structure, Synthesis, and Inferred Function

Abstract

This technical guide provides a comprehensive overview of 2-amino-N-methylethanesulfonamide hydrochloride (CAS: 223757-01-5), a small molecule of interest in synthetic and medicinal chemistry. Due to a lack of specific biological data in peer-reviewed literature, this guide focuses on the compound's fundamental chemical and physical properties, a plausible synthetic route, and an expert analysis of its potential biological significance. The analysis is based on the well-established roles of its core structural motifs: the sulfonamide group and N-methylation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the foundational aspects of this compound and its potential as a building block in the development of novel therapeutics.

Introduction: Unveiling a Potential Pharmacophore

This compound is a sulfonamide derivative that, while appearing in chemical catalogs, currently has no documented specific biological function in the public domain. However, its structure is intriguing to the medicinal chemist. It combines a flexible aminoethane backbone with a sulfonamide moiety, a privileged functional group in drug discovery.[1][2] Furthermore, the presence of an N-methyl group suggests a deliberate design choice to modulate its physicochemical properties.[3][4] This guide will dissect the knowns and unknowns of this compound, offering a scientifically grounded perspective on its potential utility.

Chemical Structure and Physicochemical Properties

The foundational step in evaluating any potential drug candidate is a thorough understanding of its structure and physicochemical properties. These parameters govern its behavior in both chemical reactions and biological systems.

Molecular Structure

The chemical structure of this compound is characterized by a primary amine at one end of an ethyl chain and an N-methylated sulfonamide at the other. The hydrochloride salt form enhances its solubility in aqueous media.

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. These properties are essential for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| CAS Number | 223757-01-5 | PubChem |

| Molecular Formula | C3H11ClN2O2S | PubChem |

| Molecular Weight | 174.65 g/mol | PubChem |

| Appearance | White to off-white solid | Vendor Data |

| Solubility | Expected to be soluble in water | Inferred from HCl salt form |

| LogP (predicted) | -1.4 to -0.8 | Vendor Data |

Synthesis Pathway

While specific synthetic procedures for this compound are not widely published, a plausible route can be inferred from related patent literature, such as the preparation of 2-(amino)ethyl methyl sulfone salts.[5] The following is a proposed, multi-step synthesis protocol.

Proposed Synthetic Protocol

Step 1: Synthesis of N-(2-bromoethyl)methanesulfonamide

-

To a solution of 2-bromoethylamine hydrobromide in a suitable aprotic solvent (e.g., dichloromethane), add a base such as triethylamine at 0°C to neutralize the hydrobromide.

-

Slowly add methanesulfonyl chloride to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Work up the reaction by washing with water and brine, followed by drying the organic layer over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography to yield N-(2-bromoethyl)methanesulfonamide.

Step 2: N-methylation

-

Dissolve N-(2-bromoethyl)methanesulfonamide in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add a methylating agent, such as methyl iodide, and a mild base, like potassium carbonate.

-

Heat the reaction mixture to 50-60°C and monitor for completion by TLC.

-

After completion, extract the product with a suitable organic solvent and purify to obtain N-(2-bromoethyl)-N-methylmethanesulfonamide.

Step 3: Amination and Salt Formation

-

Subject the N-(2-bromoethyl)-N-methylmethanesulfonamide to an amination reaction, for example, using a protected form of ammonia followed by deprotection, or through a Gabriel synthesis.

-

After obtaining the free base, 2-amino-N-methylethanesulfonamide, dissolve it in a suitable solvent like ethanol.

-

Bubble hydrogen chloride gas through the solution or add a solution of HCl in an organic solvent to precipitate the hydrochloride salt.

-

Filter and dry the resulting solid to obtain this compound.

Caption: Proposed synthetic workflow for this compound.

Biological Function: An Evidence-Based Inference

As of the date of this guide, no specific biological activity or mechanism of action has been published for this compound. However, its structural components provide a strong basis for inferring its potential roles in a biological context.

The Sulfonamide Core: A Versatile Pharmacophore

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of drugs with diverse therapeutic applications.[1][6] These include:

-

Antimicrobial agents: The original "sulfa drugs" that revolutionized the treatment of bacterial infections.[2]

-

Diuretics: Used in the management of hypertension and edema.

-

Anticonvulsants: For the treatment of epilepsy.

-

Anti-inflammatory drugs: Including COX-2 inhibitors.

-

Anticancer agents: Such as tyrosine kinase inhibitors like pazopanib.[7]

-

Antidiabetic drugs.

The presence of the sulfonamide moiety in 2-amino-N-methylethanesulfonamide suggests it could be a valuable building block or intermediate for developing new drugs in these therapeutic areas.[1][6]

The Role of N-Methylation in Drug Design

N-methylation is a common and powerful strategy in drug discovery used to fine-tune the properties of a lead compound.[8][9] The addition of a methyl group to a nitrogen atom can have profound effects:

-

Improved Metabolic Stability: N-methylation can block sites of metabolic degradation by enzymes such as cytochrome P450s, thereby increasing the drug's half-life.[4]

-

Enhanced Membrane Permeability: By replacing a hydrogen bond donor (N-H) with a more lipophilic N-methyl group, cell membrane permeability can be improved, potentially leading to better oral bioavailability.[4][9]

-

Modulation of Receptor Binding: The steric bulk of the methyl group can alter the compound's conformation, leading to increased or decreased binding affinity and selectivity for its biological target.[3]

-

Increased Solubility: In some cases, N-methylation can disrupt crystal lattice packing, leading to improved aqueous solubility.[3]

The N-methylation in this compound is a clear indicator that it may have been designed or could be utilized with these principles in mind.

Sources

- 1. ajchem-b.com [ajchem-b.com]

- 2. researchgate.net [researchgate.net]

- 3. The Magic Methyl and Its Tricks in Drug Discovery and Development [mdpi.com]

- 4. The Curious Wavefunction: Review on N-methylation [wavefunction.fieldofscience.com]

- 5. CN103319382A - Preparation methods of 2-(amino)ethyl methyl sulfone salt and intermediate of 2-(amino)ethyl methyl sulfone salts - Google Patents [patents.google.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Pazopanib Hydrochloride | C21H24ClN7O2S | CID 11525740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the In Vitro Evaluation of 2-amino-N-methylethanesulfonamide hydrochloride

Foreword for the Researcher

The exploration of novel chemical entities is the foundational pillar of therapeutic innovation. This guide is crafted for the discerning researcher, scientist, and drug development professional embarking on the preclinical evaluation of 2-amino-N-methylethanesulfonamide hydrochloride. As a structural analog of the ubiquitous amino acid taurine, this compound presents a unique opportunity for investigation across various biological systems. However, the current body of public-domain literature on its specific biological activity is nascent.

This document, therefore, is not a mere recitation of established findings. Instead, it is a comprehensive strategic framework—a technical whitepaper designed to empower you with the requisite methodologies and intellectual grounding to conduct a thorough and scientifically rigorous in vitro characterization. We will proceed from foundational cytotoxicity screening to nuanced mechanistic studies, providing not just the "how" but the critical "why" behind each experimental choice. Our approach is rooted in establishing self-validating protocols that ensure data integrity and reproducibility, forming a solid bedrock for any subsequent preclinical and clinical development.

Compound Profile: this compound

A precise understanding of a compound's physicochemical properties is a non-negotiable prerequisite for meaningful biological investigation. It informs solubility for dosing, stability in culture media, and potential liabilities.

Structure and Identity:

-

Chemical Name: this compound

-

Molecular Formula: C₃H₁₁ClN₂O₂S[1]

Noteworthy Ambiguity in CAS Registry Number: Researchers should be aware that two CAS numbers are frequently associated with this compound or its free base: 94987-87-8 and 223757-01-5 . It is imperative to confirm the specific CAS number from the supplier and in all experimental records to ensure consistency and traceability. This guide will refer to the hydrochloride salt.

Table 1: Physicochemical Properties of 2-amino-N-methylethanesulfonamide

| Property | Value | Source |

| Molecular Formula (Free Base) | C₃H₁₀N₂O₂S | [2] |

| Molecular Weight (Free Base) | 138.19 g/mol | [2] |

| Density | 1.238 g/cm³ | [2] |

| Boiling Point | 252.1°C at 760 mmHg | [2] |

| Flash Point | 106.3°C | [2] |

| Topological Polar Surface Area | 80.6 Ų | [2] |

These properties are for the free base and provide foundational information for handling and formulation.

Tier 1: Foundational Cytotoxicity Screening

The initial and most critical step in evaluating any novel compound with therapeutic potential is to determine its effect on cell viability. A broad cytotoxicity screen provides a foundational dataset from which all subsequent, more focused mechanistic studies are derived. This tier aims to answer a fundamental question: Does this compound exhibit cytotoxic or cytostatic effects, and if so, is there any selectivity towards cancerous cells over normal cells?

Rationale and Experimental Design

We employ colorimetric assays that measure metabolic activity or total protein content as robust, high-throughput methods for assessing cell viability.[3] The selection of a diverse cell line panel is crucial. It should include representatives from different cancer types (e.g., breast, lung, colon) and, critically, a non-cancerous cell line (e.g., human embryonic kidney cells or normal fibroblasts) to establish a preliminary therapeutic index.[4]

Detailed Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[5][6][7] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to insoluble purple formazan crystals.[5]

Materials:

-

96-well flat-bottom sterile plates

-

Selected cell lines

-

Complete culture medium

-

This compound

-

Vehicle (e.g., sterile PBS or DMSO)

-

MTT solution (5 mg/mL in sterile PBS)[8]

-

Solubilization solution (e.g., DMSO or acidified isopropanol)[8]

-

Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

-

Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[3]

-

Compound Preparation: Prepare a stock solution of the test compound. Perform serial dilutions in culture medium to achieve final desired concentrations. Ensure the final vehicle concentration is consistent across all wells and does not exceed 0.5% to avoid solvent-induced toxicity.[3]

-

Cell Treatment: Carefully remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include vehicle-only controls and untreated controls.

-

Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[3]

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours at 37°C.[3][9]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[5]

Detailed Protocol: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[10] The amount of bound dye is proportional to the total cellular biomass.

Materials:

-

Materials from MTT assay, replacing MTT reagents with:

-

Cold 10% (w/v) Trichloroacetic Acid (TCA)

-

0.4% (w/v) SRB solution in 1% acetic acid[11]

-

1% (v/v) acetic acid

-

10 mM Tris base solution (pH 10.5)[11]

Step-by-Step Methodology:

-

Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol.

-

Cell Fixation: After the treatment incubation, gently add 25-50 µL of cold 50% TCA to each well (for a final concentration of 10%) and incubate at 4°C for 1 hour to fix the cells.[11]

-

Washing: Carefully remove the supernatant. Wash the plates four to five times with slow-running tap water or 1% acetic acid to remove TCA and unbound components.[12][13]

-

Drying: Allow the plates to air-dry completely at room temperature.[12]

-

SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[10][13]

-

Remove Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.[13]

-

Drying: Allow the plates to air-dry completely.

-

Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place on a shaker for 5-10 minutes.[13]

-

Absorbance Measurement: Measure the absorbance at 510-565 nm using a microplate reader.[11][13]

Data Presentation and Interpretation

The primary output of these assays is the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to reduce cell viability by 50%.[3] This value is a key measure of a drug's potency.

Table 2: Hypothetical IC₅₀ Values for this compound after 48h Treatment

| Cell Line | Cancer Type | IC₅₀ (µM) | Selectivity Index (SI)* |

| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 | 3.2 |

| A549 | Lung Carcinoma | 25.7 ± 2.5 | 1.9 |

| HT-29 | Colorectal Adenocarcinoma | 18.9 ± 2.1 | 2.6 |

| HEK293 | Normal Embryonic Kidney | 48.6 ± 4.3 | - |

*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value suggests greater selectivity for cancer cells.

Tier 2: Elucidating the Mechanism of Cell Death

Should the Tier 1 screening reveal significant cytotoxic activity, the logical next step is to investigate the underlying mechanism. Is the compound inducing programmed cell death (apoptosis), causing cellular necrosis, or arresting the cell cycle? Answering this question is critical for target identification and further development.

Rationale and Experimental Design

Flow cytometry is a powerful technique for this purpose. By using specific fluorescent probes, we can quantitatively analyze large cell populations for hallmarks of apoptosis and changes in cell cycle distribution. The Annexin V/Propidium Iodide (PI) assay is the gold standard for detecting apoptosis. Annexin V binds to phosphatidylserine (PS), which translocates to the outer plasma membrane during early apoptosis, while PI is a DNA-binding dye that can only enter cells with compromised membrane integrity (late apoptotic or necrotic cells).[14]

Detailed Protocol: Annexin V/PI Apoptosis Assay

Materials:

-

Treated and control cells

-

Phosphate-Buffered Saline (PBS)

-

1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂)

-

FITC-conjugated Annexin V

-

Propidium Iodide (PI) solution

-

Flow cytometer

Step-by-Step Methodology:

-

Cell Preparation: Treat cells in 6-well plates with the test compound (e.g., at its IC₅₀ concentration) for a specified time (e.g., 24, 48 hours). Include untreated controls.

-

Harvesting: Collect both adherent and floating cells. Trypsinize the adherent cells and combine them with the supernatant from the same well. Centrifuge at low speed (e.g., 500 x g) for 5 minutes.[15]

-

Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.[15]

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 1-2 µL of PI staining solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3][14]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[3]

Data Interpretation:

-

Annexin V (-) / PI (-): Viable cells

-

Annexin V (+) / PI (-): Early apoptotic cells

-

Annexin V (+) / PI (+): Late apoptotic or necrotic cells

-

Annexin V (-) / PI (+): Necrotic cells

Detailed Protocol: Cell Cycle Analysis

This assay quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).[16]

Materials:

-

Treated and control cells

-

Cold 70% ethanol

-

PBS

-

RNase A solution

-

Propidium Iodide (PI) staining solution

Step-by-Step Methodology:

-

Cell Preparation and Harvesting: Follow steps 1 and 2 from the Annexin V protocol.

-

Fixation: Resuspend the cell pellet in PBS. While gently vortexing, add cold 70% ethanol dropwise to fix the cells. Incubate for at least 2 hours at 4°C (or overnight).[17]

-

Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in a staining buffer containing PI and RNase A. The RNase A is crucial to degrade RNA, ensuring that PI only stains the DNA.[17]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples on a flow cytometer using a linear scale for fluorescence intensity.[18]

Tier 3: Investigating Taurine-Related Mechanisms of Action

Given that this compound is a structural analog of taurine, a targeted investigation into taurine-related biological pathways is a logical progression. Taurine is known for its roles in cytoprotection, particularly as an antioxidant and an osmoregulator.[19] Its transport into cells is primarily mediated by the Sodium- and chloride-dependent taurine transporter (TauT, encoded by the SLC6A6 gene).[20][21]

Part A: Assessment of Antioxidant Potential

Taurine protects cells against oxidative stress-induced damage.[19] It is plausible that our test compound shares this activity. This can be assessed using both chemical and cell-based assays.[22]

Detailed Protocol: Cellular Antioxidant Activity (CAA) Assay The CAA assay provides a more biologically relevant measure of antioxidant activity by quantifying the ability of a compound to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) inside cells.[22]

Step-by-Step Methodology:

-

Cell Seeding: Seed cells (e.g., HepG2) in a 96-well black-walled plate.

-

Treatment: Treat cells with various concentrations of the test compound and a standard antioxidant (e.g., Quercetin).

-

Probe Loading: Wash the cells and incubate them with 2',7'-dichlorofluorescin diacetate (DCFH-DA).[22]

-

Induce Oxidative Stress: Induce oxidative stress by adding a pro-oxidant like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[22]

-

Measurement: Immediately measure fluorescence intensity over time using a microplate reader.

-

Calculation: The antioxidant activity is determined by calculating the area under the fluorescence curve. A lower area indicates higher antioxidant activity.[22]

Part B: Interaction with the Taurine Transporter (TauT/SLC6A6)

To determine if the compound interacts with the primary taurine transporter, a competitive binding assay can be performed. This assay measures the ability of the unlabeled test compound to compete with a labeled substrate (e.g., [³H]taurine) for the binding sites on the transporter.[23]

Detailed Protocol: Competitive Taurine Transport Assay This protocol is adapted for use in cells overexpressing the TauT/SLC6A6 transporter or in cell lines with high endogenous expression.

Step-by-Step Methodology:

-

Cell Seeding: Seed appropriate cells in 24-well plates and grow to confluency.

-

Preparation: Wash cells with a sodium- and chloride-containing uptake buffer.

-

Competition: Add the uptake buffer containing a fixed concentration of [³H]taurine and varying concentrations of the unlabeled test compound (or cold taurine as a positive control).

-

Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C to measure the initial rate of uptake.

-

Termination: Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lysis and Measurement: Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of [³H]taurine uptake against the concentration of the test compound. This will allow for the calculation of an IC₅₀ or a Ki (inhibition constant), indicating the compound's affinity for the transporter.[24][25]

Conclusion and Future Directions

This guide provides a structured, multi-tiered framework for the initial in vitro characterization of this compound. By systematically progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can build a comprehensive biological profile of the compound. Positive results in these assays—particularly a high, selective cytotoxicity against cancer cells, a clear induction of apoptosis, and/or potent antioxidant activity—would provide a strong rationale for advancing the compound to more complex in vitro models (e.g., 3D spheroids) and subsequent in vivo preclinical studies.

References

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

- Kasinski, A. L., Kelnar, K., & Bader, A. G. (2016). Sulforhodamine B (SRB)

- G, S., & P, S. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. MethodsX, 5, 1243-1247.

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

- Rodbard, D. (1973). Principles of Competitive Binding Assays (Saturation Analyses). I. Equilibrium Techniques. Clinical Chemistry, 19(7), 754-760.

- Lee, S., & Kim, Y. (2014). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 108, 29.3.1-29.3.11.

-

Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

-

Invitrogen. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

-

Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol. Retrieved from [Link]

-

Cellculture2. (2024). Cell quantitation: SRB Assay. Retrieved from [Link]

-

protocols.io. (2023). SRB assay for measuring target cell killing. Retrieved from [Link]

-

protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

-

ResearchGate. (2025). Novel Techniques and other In Vitro Assay for Evaluation of Antioxidant Activity. Retrieved from [Link]

- Meuwissen, J. A., & Heirwegh, K. P. (1982). Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. Application to bilirubin with the use of Sephadex G-10 as a competitive adsorbent. Biochemical Journal, 201(3), 583-591.

- Chan, G. K., Klein, H. E., & Pan, J. Y. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PloS one, 6(11), e26908.

-

Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

-

Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

-

Mtoz Biolabs. (n.d.). Competitive Ligand Binding Assay. Retrieved from [Link]

-

NanoCellect. (2020). How to Complete Cell Cycle Analysis via Flow Cytometry. Retrieved from [Link]

-

NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Retrieved from [Link]

- Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in molecular biology (Clifton, N.J.), 1601, 1-17.

-

G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. Retrieved from [Link]

-

Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]

-

protocols.io. (2019). Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line.... Retrieved from [Link]

-

Da Silva, A. C. C., et al. (2016). In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. ResearchGate. Retrieved from [Link]

- Antwi-Boasiako, D., et al. (2022). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Antioxidants (Basel, Switzerland), 11(8), 1495.

- Lila, M. A., et al. (2024). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. Food Chemistry, 438, 137934.

-

UniProt. (n.d.). SLC6A6 - Sodium- and chloride-dependent taurine transporter - Homo sapiens (Human). Retrieved from [Link]

- Taurine Transporter SLC6A6 Expression Promotes Mesenchymal Stromal Cell Function. (2025). bioRxiv.

-

Wikipedia. (n.d.). Sodium- and chloride-dependent taurine transporter. Retrieved from [Link]

- Function of taurine transporter (Slc6a6/TauT) as a GABA transporting protein and its relevance to GABA transport in rat retinal capillary endothelial cells. (2025).

- Tomi, M., et al. (2022). Involvement of TauT/SLC6A6 in Taurine Transport at the Blood–Testis Barrier. Pharmaceutics, 14(1), 184.

Sources

- 1. guidechem.com [guidechem.com]

- 2. echemi.com [echemi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scribd.com [scribd.com]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]

- 12. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SRB assay for measuring target cell killing [protocols.io]

- 14. bosterbio.com [bosterbio.com]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nanocellect.com [nanocellect.com]

- 17. cancer.wisc.edu [cancer.wisc.edu]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. biorxiv.org [biorxiv.org]

- 20. uniprot.org [uniprot.org]

- 21. Sodium- and chloride-dependent taurine transporter - Wikipedia [en.wikipedia.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Competitive Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]

- 25. support.nanotempertech.com [support.nanotempertech.com]

preliminary screening of 2-amino-N-methylethanesulfonamide hydrochloride

An In-Depth Technical Guide to the Preliminary Screening of 2-amino-N-methylethanesulfonamide hydrochloride

Abstract

The discovery of novel therapeutic agents is a cornerstone of modern medicine, requiring a systematic and scientifically rigorous screening process to identify promising lead compounds. This guide provides a comprehensive framework for the preliminary in vitro screening of this compound, a small molecule featuring a sulfonamide moiety. While specific biological data for this compound is not extensively documented, its structural features—notably the sulfonamide group prevalent in many pharmaceuticals and its similarity to the endogenous molecule taurine—provide a strong rationale for targeted preliminary screening.[1] This document outlines a multi-tiered screening cascade designed to efficiently assess its potential antiproliferative, antimicrobial, and targeted biological activities. We will detail the causality behind experimental choices, provide robust, self-validating protocols, and present a clear workflow for data interpretation, thereby establishing a foundation for subsequent, more detailed investigations in the drug development pipeline.

Introduction and Rationale

This compound (henceforth referred to as C3H11ClN2O2S) is a small molecule of interest due to its chemical structure. The sulfonamide functional group is a "privileged scaffold" in medicinal chemistry, forming the basis for a wide array of drugs with antibacterial, anticancer, and anti-inflammatory properties.[1] Furthermore, the core structure of C3H11ClN2O2S, H₂N-CH₂-CH₂-SO₂-NHCH₃, bears a notable resemblance to taurine (2-aminoethanesulfonic acid), an abundant amino acid involved in numerous physiological processes, including osmoregulation, antioxidation, and neuromodulation. This structural analogy suggests that C3H11ClN2O2S could potentially interact with biological systems that recognize or transport taurine, such as amino acid transporters.[2]

The initial phase of evaluating a novel compound is the preliminary screening, a critical step designed to identify potential bioactivity and guide further research.[3][4] This guide proposes a logical, hypothesis-driven screening strategy to efficiently probe the therapeutic potential of C3H11ClN2O2S.

Compound Profile

A clear understanding of the test article's properties is fundamental.

| Property | Value | Source(s) |

| Chemical Name | This compound | [5][6][7] |

| Molecular Formula | C₃H₁₁ClN₂O₂S | [5][8] |

| Molecular Weight | 174.65 g/mol | [5] |

| CAS Number | 223757-01-5 | [5][8] |

| Synonyms | 2-amino-N-methylethane-1-sulfonamide hydrochloride | [7][8] |

| Physical Form | Solid | [9] |

Note: Some databases may list alternative CAS numbers for related structures; 223757-01-5 is consistently associated with the hydrochloride salt form.

Rationale for Proposed Screening Cascade

The screening strategy is based on the compound's structural alerts. The sulfonamide group warrants investigation into its anticancer and antimicrobial potential, while the taurine-like backbone suggests exploring its interaction with amino acid metabolic pathways, which are increasingly recognized as therapeutic targets in oncology.[2]

Caption: Logical framework linking the compound's structural features to hypothesized biological activities and the corresponding preliminary screening assays.

Foundational Screening: A Multi-Pronged Approach

The initial screening phase is designed to be broad, covering key areas of therapeutic interest suggested by the compound's structure. A standard approach involves evaluating antiproliferative and antimicrobial activities first.[3]

Caption: A tiered workflow for the preliminary screening of C3H11ClN2O2S, progressing from broad activity screening to selectivity and mechanistic studies.

Antiproliferative Activity Screening

A primary focus in drug discovery is identifying compounds that inhibit cancer cell growth.[3] The Sulforhodamine B (SRB) assay is a robust and widely used method for determining cytotoxicity and cell proliferation.[3]

-

Cell Culture: A panel of human cancer cell lines (e.g., A549 - lung, HCT116 - colon, MCF-7 - breast, and a pancreatic line like PANC-1 due to the potential link to amino acid metabolism) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.[1][3] A non-cancerous cell line (e.g., human fibroblasts) should be included to assess selectivity.

-

Plating: Cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere for 24 hours.

-

Compound Treatment: C3H11ClN2O2S is dissolved in a suitable solvent (e.g., DMSO or water) and serially diluted to a range of concentrations (e.g., 0.1 to 100 µM). Cells are treated with these concentrations for 48-72 hours. A vehicle control (solvent only) and a positive control (e.g., Doxorubicin) are included.

-

Cell Fixation: After incubation, cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Plates are washed with water and stained with 0.4% SRB solution for 30 minutes at room temperature.

-

Data Acquisition: Unbound dye is washed away with 1% acetic acid. The protein-bound dye is solubilized with 10 mM Tris base solution, and the absorbance is measured at ~510 nm.

-

Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) is determined by fitting the data to a dose-response curve.

| Cell Line | Cancer Type | IC₅₀ (µM) of C3H11ClN2O2S | IC₅₀ (µM) of Doxorubicin | Selectivity Index (SI)* |

| A549 | Lung | [Experimental Value] | [Experimental Value] | [Calculated Value] |

| HCT116 | Colon | [Experimental Value] | [Experimental Value] | [Calculated Value] |

| MCF-7 | Breast | [Experimental Value] | [Experimental Value] | [Calculated Value] |

| PANC-1 | Pancreas | [Experimental Value] | [Experimental Value] | [Calculated Value] |

| Fibroblast | Normal | [Experimental Value] | [Experimental Value] | - |

*Selectivity Index (SI) = IC₅₀ in Normal Cells / IC₅₀ in Cancer Cells. A higher SI value is desirable.

Antimicrobial Activity Screening

The prevalence of sulfonamides as antimicrobial agents necessitates an evaluation of C3H11ClN2O2S against a panel of pathogenic microbes. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC).

-

Microbial Strains: A representative panel should include Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and a yeast (e.g., Candida albicans).

-

Inoculum Preparation: Microbes are cultured to a logarithmic growth phase and diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in appropriate broth (e.g., Mueller-Hinton Broth for bacteria).

-

Compound Preparation: C3H11ClN2O2S is serially diluted in a 96-well plate.

-

Inoculation and Incubation: The standardized inoculum is added to each well. Plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Data Acquisition: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

-

Controls: A positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast) and a negative (no drug) control are essential for validation.

| Microbial Strain | Gram Stain/Type | MIC (µg/mL) of C3H11ClN2O2S | MIC (µg/mL) of Control Drug |

| S. aureus | Gram-positive | [Experimental Value] | [Ciprofloxacin Value] |

| E. coli | Gram-negative | [Experimental Value] | [Ciprofloxacin Value] |

| P. aeruginosa | Gram-negative | [Experimental Value] | [Ciprofloxacin Value] |

| C. albicans | Fungal (Yeast) | [Experimental Value] | [Fluconazole Value] |

Conclusion and Next Steps

The preliminary screening cascade outlined in this guide provides a robust and efficient pathway to assess the potential of this compound. The foundational antiproliferative and antimicrobial screens will determine if the compound possesses general biological activity. If promising "hits" are identified (e.g., potent IC₅₀ against a cancer cell line with a high selectivity index), the subsequent logical step would be to investigate the hypothesis-driven mechanism related to its taurine-like structure. This could involve competitive uptake assays with radiolabeled taurine or assessing its effect on metabolic pathways sensitive to amino acid depletion.[2] The results of this preliminary screen will form a critical decision-making point for committing further resources to lead optimization and more complex in vivo studies.

References

- A Technical Guide to the Preliminary Biological Activity Screening of Novel Compounds. (n.d.). BenchChem.

- 2-Amino-N,N-dimethylethanesulfonamide hydrochloride AldrichCPR. (n.d.). Sigma-Aldrich.

- This compound (cas 223757-01-5) SDS/MSDS download. (n.d.). Guidechem.

- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.

- This compound|94987-87-8. (n.d.). MOLBASE Encyclopedia.

- 94987-87-8, 2-AMINO-N-METHYLETHANESULFONAMIDE Formula. (n.d.). ECHEMI.

- Preliminary screening tests: Significance and symbolism. (2025). Wisdomlib.

- This compound, 95% Purity, C3H11ClN2O2S, 1 gram. (n.d.). MilliporeSigma.

- Targeting emerging amino acid dependencies and transporters in cancer therapy. (2025). PMC.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Targeting emerging amino acid dependencies and transporters in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Preliminary screening tests: Significance and symbolism [wisdomlib.org]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound|94987-87-8 - MOLBASE Encyclopedia [m.molbase.com]

- 7. echemi.com [echemi.com]

- 8. calpaclab.com [calpaclab.com]

- 9. 2-Amino-N,N-dimethylethanesulfonamide hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

potential therapeutic applications of 2-amino-N-methylethanesulfonamide hydrochloride

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

The foundational principle of scientific exploration is to build upon the existing body of knowledge. In the spirit of this principle, we must report that a comprehensive search of the current scientific literature, patent databases, and clinical trial registries has revealed a significant and notable absence of information regarding the therapeutic applications of 2-amino-N-methylethanesulfonamide hydrochloride . This compound, while available from chemical suppliers for research purposes, does not appear to have been the subject of published investigation into its biological activity, mechanism of action, or potential as a therapeutic agent.[1][2]

Our investigation did uncover a patent in which this compound is mentioned as a chemical intermediate in the synthesis of a broader class of compounds, namely pyrrolopyrimidine derivatives, which were being investigated as Syk inhibitors for inflammatory and allergic diseases.[3] However, this context is one of a building block in a synthetic process, not of an active pharmaceutical ingredient itself. Further mentions in patent literature are descriptive of the chemical structure rather than its therapeutic function.[4][5]